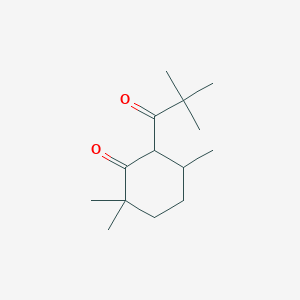
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is a chemical compound with the molecular formula C13H22O2. It is also known by its synonym, 2,2-Dimethyl-6-pivaloylcyclohexan-1-one . This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a pivaloyl group and multiple methyl groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- typically involves the reaction of cyclohexanone with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pivaloyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler analog without the pivaloyl and additional methyl groups.
2,2-Dimethylcyclohexanone: Lacks the pivaloyl group but has similar methyl substitutions.
Pivaloylcyclohexanone: Contains the pivaloyl group but lacks additional methyl groups.
Uniqueness
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for unique reactivity and interactions in chemical and biological systems, making it valuable for various applications .
Propriétés
Numéro CAS |
834900-51-5 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
6-(2,2-dimethylpropanoyl)-2,2,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H24O2/c1-9-7-8-14(5,6)12(16)10(9)11(15)13(2,3)4/h9-10H,7-8H2,1-6H3 |
Clé InChI |
MQWYLBRSVPXGRY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1C(=O)C(C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


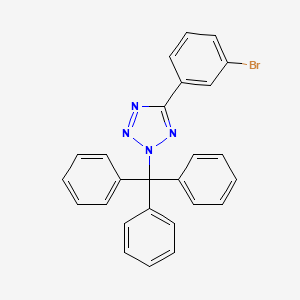
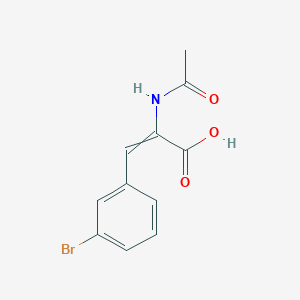

![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
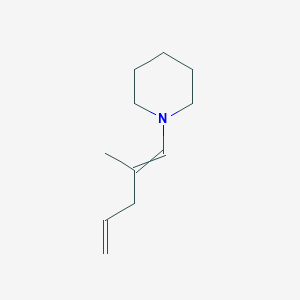
![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
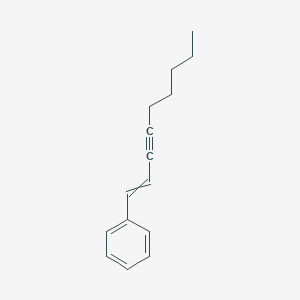
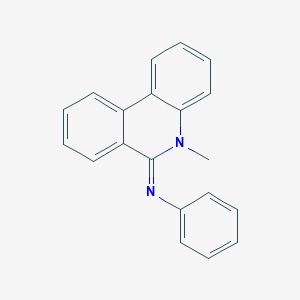
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)
